[1,2,3]Oxadiazolo[5,4-d]pyrimidine
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Overview
Description
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyrimidine ring.
Preparation Methods
The synthesis of [1,2,3]Oxadiazolo[5,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. This can be done by dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another method involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .
Chemical Reactions Analysis
[1,2,3]Oxadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, nucleophilic addition reactions at the C-7 position of the pyrimidine ring with reagents such as water, alcohols, and amines result in covalent adducts . Oxidation reactions can open the furoxan ring to form dinitropyrimidinone derivatives . Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and nitric acid .
Scientific Research Applications
[1,2,3]Oxadiazolo[5,4-d]pyrimidine has been extensively studied for its applications in medicinal chemistry. It serves as a pharmacophore in various kinase inhibitors, inhibitors of vascular endothelial growth factor receptor-2, and other biologically active compounds . Additionally, it has shown potential as an anticancer agent, with derivatives exhibiting cytotoxic activity against various cancer cell lines . The compound is also explored for its antiviral and immunosuppressive properties .
Mechanism of Action
The mechanism of action of [1,2,3]Oxadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . The compound’s structure allows it to bind to the active site of the receptor, thereby blocking its activity and inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is structurally similar to other fused heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and isoxazolo[4,5-b]pyridine . its unique combination of an oxadiazole ring fused with a pyrimidine ring distinguishes it from these compounds.
Similar compounds include:
- Oxazolo[5,4-d]pyrimidine
- Isoxazolo[4,5-b]pyridine
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine
Properties
CAS No. |
273-66-5 |
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Molecular Formula |
C4H2N4O |
Molecular Weight |
122.09 g/mol |
IUPAC Name |
oxadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)9-8-7-3/h1-2H |
InChI Key |
POSWMWNNGRNENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)ON=N2 |
Origin of Product |
United States |
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